![molecular formula C30H41N5O9 B8078328 Leucine enkephalin acetate salt](/img/structure/B8078328.png)
Leucine enkephalin acetate salt
Overview
Description
Leucine enkephalin acetate salt, also known as L-Leucine-enkephalin acetate salt, is a white solid with a molecular weight of 555.62 . It has the chemical formula C28H37N5O7 . This compound is an endogenous opioid neurotransmitter/neuromodulator found in the brains of many animals, including humans . It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu .
Molecular Structure Analysis
The molecular structure of Leucine enkephalin acetate salt is represented by the SMILES string: O.CC(O)=O.CC©CC@HC@HNC(=O)CNC(=O)CNC(=O)C@@HCc2ccc(O)cc2)C(O)=O .Physical And Chemical Properties Analysis
Leucine enkephalin acetate salt is a white solid . It has a molecular weight of 555.62 and a chemical formula of C28H37N5O7 .Scientific Research Applications
Nasal Brain Delivery : Kumar et al. (2013) found that Leucine-enkephalin (Leu-Enk) loaded N-trimethyl chitosan nanoparticles show potential in pain management through brain delivery via the nasal route. Their study highlighted the improved brain uptake and significant antinociceptive effect of Leu-Enk (Kumar et al., 2013).
Mass Spectrometry Standard : Sztáray et al. (2011) discussed Leucine enkephalin as a standard compound in mass spectrometry, useful for testing novel instrumentation and methodologies (Sztáray et al., 2011).
Crystal Structure Analysis : Camerman et al. (1983) determined the crystal structure of leucine-enkephalin, providing insights into its binding to opiate μ-receptors, which is vital for understanding its role in pain management (Camerman et al., 1983).
Neuroscience Research : Leucine-enkephalin has been studied in neuroscience, particularly its distribution in the nervous system and its role as a neuromodulator in pain transmission. Elde et al. (1976) conducted immunohistochemical studies using antibodies to leucine-enkephalin to explore its distribution in the rat nervous system, finding networks of enkephalin-like immunoreactivity in brainstem nuclei and the limbic forebrain (Elde et al., 1976).
Conformational Preferences in Solution : Aburi & Smith (2004) explored the effects of salt on the conformational preferences of leucine enkephalin in water using molecular dynamics and Kirkwood−Buff theory, aiding in understanding its interactions in a biomolecular environment (Aburi & Smith, 2004).
Neuronal Communication : Barker et al. (1978) investigated the neuromodulatory action of leucine-enkephalin on mouse spinal neurons, revealing its unique role in neuronal communication and opioid peptide function (Barker et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJLGTVLSUVBN-RGRVRPFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucine enkephalin acetate salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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